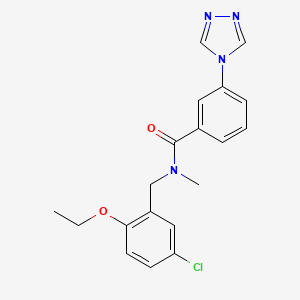

![molecular formula C24H18N4O3S B5550961 16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules with intricate structures, incorporating elements such as quinoxaline, acetyl groups, and a complex tetracyclic skeleton. Such molecules are of interest due to their potential applications in medicinal chemistry, materials science, and catalysis.

Synthesis Analysis

One-pot synthesis methods under microwave irradiation have been developed for similar oxygen-bridged and sulfur-bridged compounds, utilizing three-component condensation reactions. These methods offer efficient pathways with good yields, highlighting the feasibility of synthesizing complex molecules through strategic reaction design (Qing-fang Cheng et al., 2012).

Molecular Structure Analysis

Crystal structure determination through single crystal XRD has been employed to elucidate the molecular structures of related compounds. This technique confirms the spatial arrangement of atoms within the molecule and identifies conformational properties (A. Magerramov et al., 2010).

Chemical Reactions and Properties

Reactions involving cyclopropanation and intramolecular cyclization processes have been explored for similar molecules. These reactions demonstrate the reactivity of the compound's functional groups and their potential for further chemical transformations (Z. Szakonyi et al., 2002).

Scientific Research Applications

Cyclopropanation Processes

The compound has been studied in the context of cyclopropanation processes. A research by Szakonyi et al. (2002) described the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, resulting in a derivative which was subjected to different cyclopropanation processes. This study highlights the chemical transformations possible with compounds containing quinoline derivatives, similar to the compound (Szakonyi et al., 2002).

Synthesis of Labeled HIV Inhibitors

Another application involves the synthesis of labeled compounds for HIV research. Latli et al. (2009) synthesized compounds labeled with carbon-14 and carbon-13, which were potent HIV non-nucleoside reverse transcriptase inhibitors. The methods and insights from this research could be relevant for the synthesis and labeling of the specified compound for biomedical research (Latli et al., 2009).

Development of Fused Tetracyclic Hydantoin Derivatives

Velikorodov et al. (2015) focused on synthesizing new spiro compounds from 11H-indeno[1,2-b]quinoxalin-2-one, resulting in various derivatives, including fused tetracyclic hydantoin derivatives. This indicates the potential for developing novel heterocyclic systems, which could be relevant for the study of the specified compound (Velikorodov et al., 2015).

Ring-Chain Tautomerism Studies

Research on ring-chain tautomerism in indoline derivatives by Kawasaki et al. (1987) sheds light on the spectral and chemical properties of compounds that can exist in multiple tautomeric forms. This research is pertinent for understanding the structural dynamics of complex compounds like the one specified (Kawasaki et al., 1987).

Antibacterial Agents Synthesis

Ali et al. (2020) conducted a study on the chiral resolution of stereomers and simulation studies of newly synthesized antibacterial agents. Their focus on synthesizing compounds with potential antibacterial properties could be relevant for exploring similar applications of the specified compound (Ali et al., 2020).

[4 + 2]-Cycloaddition Studies

Stepanova and Maslivets (2015) researched the [4 + 2]-cycloaddition of butyl vinyl ether to certain triketones, leading to the formation of complex heterocyclic systems. Such cycloaddition reactions are crucial for the synthesis of intricate molecular structures like the compound (Stepanova & Maslivets, 2015).

Synthesis of Novel Tetracyclic Ring Systems

Research by Mekheimer (2001) on the synthesis of new tetracyclic ring systems, specifically hexaazaaceanthrylenes and pentaazabenzo[a]-fluorenes, is relevant for understanding the synthetic pathways and chemical properties of complex tetracyclic compounds similar to the one (Mekheimer, 2001).

Oxygen-Bridged Heterocyclic Derivatives

Svetlik et al. (1989) explored the cyclocondensation of certain ketones with aminothiophenol and o-phenylenediamine, leading to the synthesis of oxygen-bridged heterocyclic derivatives. This type of synthesis could be applicable for derivatives of the specified compound (Svetlik et al., 1989).

Biological Activities of Quinoxaline

Sharma et al. (2021) provided an overview of quinoxaline's biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This is significant for understanding the bioactivity potential of compounds containing quinoxaline moieties, like the one specified (Sharma et al., 2021).

properties

IUPAC Name |

(13Z)-16-acetyl-9-methyl-13-(quinoxalin-2-ylmethylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3S/c1-13(29)20-21-15-7-3-6-10-18(15)31-24(20,2)27-23-28(21)22(30)19(32-23)11-14-12-25-16-8-4-5-9-17(16)26-14/h3-12,20-21H,1-2H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYWQDWQPNZWEW-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=NC6=CC=CC=C6N=C5)S4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=NC6=CC=CC=C6N=C5)/S4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)